Human PPAR Transactivation Potency: E-3030 vs. Aleglitazar, Muraglitazar, and Tesaglitazar
In a direct comparison using a chimeric GAL4-PPAR reporter assay, E-3030's activation potency on human PPARα (EC50 = 65 nM) is an order of magnitude weaker than that of the later-stage dual agonist aleglitazar (EC50 = 5 nM) [1][2]. This lower potency on PPARα is a key differentiator from other dual agonists in the same class, which typically exhibit sub-10 nM EC50 values on PPARα. The ratio of PPARγ to PPARα potency for E-3030 is approximately 0.5 (34 nM / 65 nM), indicating a slight γ-preference, whereas aleglitazar has a ratio near 2 (9 nM / 5 nM), indicating a slight α-preference [2].
| Evidence Dimension | Potency for transcriptional activation of human PPARα |
|---|---|
| Target Compound Data | EC50 = 65 nM |
| Comparator Or Baseline | Aleglitazar: EC50 = 5 nM; Muraglitazar: EC50 ~ 11 nM; Tesaglitazar: EC50 ~ 12 nM (as fold-activation at EC50) |
| Quantified Difference | E-3030 is 13-fold less potent on PPARα than aleglitazar. |
| Conditions | Chimeric GAL4-PPAR receptor transactivation reporter assay in CV-1 cells [1]. |
Why This Matters
This difference in potency at PPARα directly influences experimental design for dose-response studies and the interpretation of downstream metabolic and inflammatory gene expression changes.
- [1] Kasai, S., et al. (2008). Antidiabetic and hypolipidemic effects of a novel dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, E3030, in db/db mice and beagle dogs. Journal of Pharmacological Sciences, 108(1), 40-48. View Source
- [2] Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors. PLoS ONE 7(4): e35300. View Source
